Dimethyl 2-(but-1-en-1-yl)butanedioate

Catalog No.
S15033187
CAS No.
71195-19-2
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(but-1-en-1-yl)butanedioate

CAS Number

71195-19-2

Product Name

Dimethyl 2-(but-1-en-1-yl)butanedioate

IUPAC Name

dimethyl 2-but-1-enylbutanedioate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3

InChI Key

RSESRCGMLBHVBY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC(=O)OC)C(=O)OC

Dimethyl 2-(but-1-en-1-yl)butanedioate is an organic compound with the molecular formula C10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4. It is classified as a diester of butanedioic acid, where two hydrogen atoms are replaced by methyl groups and one carboxyl group is esterified with a but-1-en-1-yl group. This unique structure contributes to its reactivity and potential applications in various chemical processes and industries.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester groups are susceptible to nucleophilic substitution reactions, where they can react with various nucleophiles (e.g., amines or alcohols) under acidic or basic conditions.

Major Products Formed

  • From Oxidation: Butanedioic acid derivatives.
  • From Reduction: Alcohols corresponding to the ester groups.
  • From Substitution: Various substituted esters or amides, depending on the nucleophile used.

Dimethyl 2-(but-1-en-1-yl)butanedioate can be synthesized through various methods:

  • Esterification: A common method involves the esterification of butanedioic acid with but-1-en-1-ol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically occurs under reflux conditions for complete conversion.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to enhance yield and efficiency. Solid acid catalysts, such as ion-exchange resins, may also facilitate the esterification process, followed by purification through distillation.

Dimethyl 2-(but-1-en-1-yl)butanedioate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biological Research: The compound aids in studying enzyme-catalyzed esterification and hydrolysis reactions.
  • Pharmaceuticals: Its potential as a prodrug opens avenues for research into new therapeutic agents.
  • Industrial Uses: It is utilized in producing polymers and resins due to its reactivity and ability to form cross-linked structures.

Several compounds share structural similarities with dimethyl 2-(but-1-en-1-yl)butanedioate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Dimethyl succinateC6H10O4\text{C}_6\text{H}_{10}\text{O}_4Simple diester; used in polymer synthesis
Diethyl malonateC7H12O4\text{C}_7\text{H}_{12}\text{O}_4Used as a building block in organic synthesis
Ethyl 2-(butenyl)malonateC9H14O4\text{C}_9\text{H}_{14}\text{O}_4Similar structure; potential use in organic reactions

Uniqueness of Dimethyl 2-(but-1-en-1-yl)butanedioate

Dimethyl 2-(but-1-en-1-yl)butanedioate stands out due to its specific substitution pattern involving both methyl and butenyl groups, which enhances its reactivity compared to simpler esters like dimethyl succinate or diethyl malonate. This unique structure allows it to participate in distinct

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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